![molecular formula C11H21NS B13955990 (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Isopropyl-6-azaspiro[34]octan-2-yl)methanethiol is an organic compound with the molecular formula C11H21NS It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-isopropyl-6-azaspiro[3.4]octan-2-one with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group attached to the thiol group.
Uniqueness
(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to its spiro structure and the presence of both an isopropyl group and a methanethiol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H21NS |
|---|---|
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
(6-propan-2-yl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C11H21NS/c1-9(2)12-4-3-11(8-12)5-10(6-11)7-13/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
VOOGEALHTAJIIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC2(C1)CC(C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


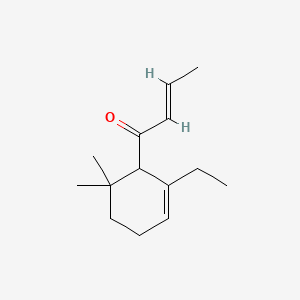
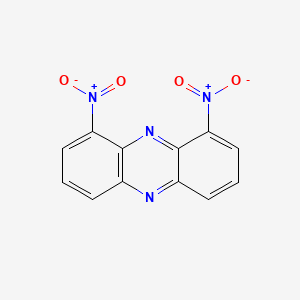
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
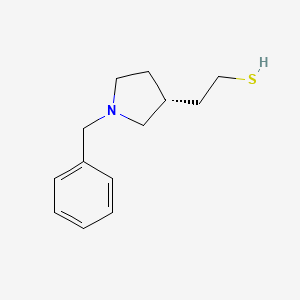

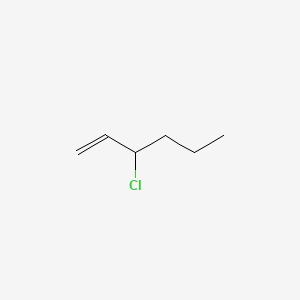
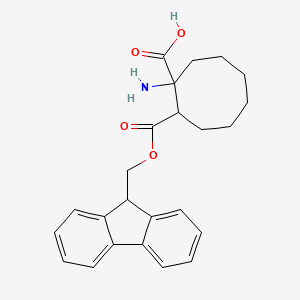
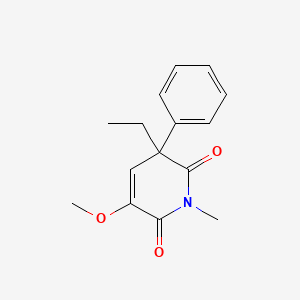
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
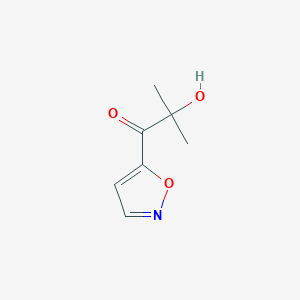
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
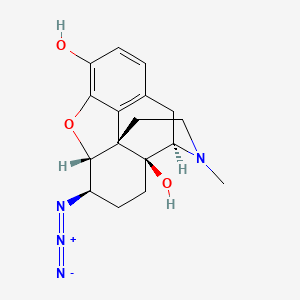
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)

